N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide
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Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction .
Mode of Action
This compound acts as a positive allosteric modulator of the M4 receptor . Allosteric modulators bind to a site on the receptor different from the primary (orthosteric) site. Positive allosteric modulators enhance the receptor’s response to its natural ligand, in this case, acetylcholine . This compound exhibits modest potency at the human M4 receptor and excellent efficacy, as noted by the significant leftward shift of the agonist concentration-response curve .
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-6-7-15(26-3)17-18(12)28-20(22-17)24(11-14-5-4-8-21-10-14)19(25)16-9-13(2)23-27-16/h4-10H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPASKJFTIROIMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=NO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.